1-[2-(4-Fluorophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone
Overview
Description
1-[2-(4-Fluorophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a methyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Fluorophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroacetophenone with an appropriate amine to form an intermediate, which is then cyclized to form the imidazole ring. The reaction conditions often include the use of catalysts such as nickel or palladium, and solvents like ethanol or dimethylformamide. The temperature and pressure conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Fluorophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[2-(4-Fluorophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes .
Comparison with Similar Compounds
1-(4-Fluorophenyl)ethanone: A simpler analog with similar structural features but lacking the imidazole ring.
2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone: Contains additional functional groups that may confer different chemical properties.
Uniqueness: 1-[2-(4-Fluorophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone is unique due to the presence of the imidazole ring, which imparts distinct chemical reactivity and biological activity. The combination of the fluorophenyl group and the hydroxy group further enhances its versatility in various applications .
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-11(8(2)16)15(17)12(14-7)9-3-5-10(13)6-4-9/h3-6,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOYRSCZAMQPAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC=C(C=C2)F)O)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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